molecular formula C10H18 B1591676 cis-Pinane CAS No. 6876-13-7

cis-Pinane

Cat. No.: B1591676
CAS No.: 6876-13-7
M. Wt: 138.25 g/mol
InChI Key: XOKSLPVRUOBDEW-NPPUSCPJSA-N
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Description

cis-Pinane: is a bicyclic monoterpene hydrocarbon that is derived from α-pinene. It is an important industrial intermediate used in various applications, including medicine, materials, and perfumes. The compound is known for its high activity due to the presence of a reactive C2–H bond .

Preparation Methods

Synthetic Routes and Reaction Conditions: cis-Pinane is primarily prepared through the selective hydrogenation of α-pinene. Various catalysts have been employed for this process, including palladium on carbon (Pd/C), platinum on carbon (Pt/C), and nickel catalysts. For instance, the use of ruthenium nanoparticles immobilized in functionalized amphiphilic mesoporous silica has shown high selectivity and conversion rates . The reaction typically occurs under mild conditions, such as 35°C and 2 MPa hydrogen pressure, achieving nearly 99.9% conversion and 98.9% selectivity for this compound .

Industrial Production Methods: In industrial settings, the hydrogenation of α-pinene is often catalyzed by nickel supported on discarded fluid catalytic cracking catalysts with an ionic liquid layer. This method not only improves the selectivity for this compound but also enhances the stability and reusability of the catalyst .

Chemical Reactions Analysis

Scientific Research Applications

Catalytic Applications

Hydrogenation Processes
Cis-pinane is primarily synthesized through the hydrogenation of α-pinene, a process that has been optimized using various catalytic systems. Recent studies have demonstrated that using solid catalysts coated with ionic liquids significantly enhances the selectivity and conversion rates for this compound production. For instance, a nickel catalyst system demonstrated over 99% conversion of α-pinene to this compound under optimized conditions, showcasing the potential for high-efficiency production methods in industrial settings .

Environmental Considerations
The development of solvent-free hydrogenation techniques has positioned this compound as a more environmentally friendly alternative in chemical processes. Research indicates that this compound can serve as an effective solvent for extracting natural products, thus reducing the reliance on traditional organic solvents that pose environmental hazards .

Fragrance Chemistry

Synthesis of Fragrance Compounds
this compound plays a crucial role in the fragrance industry due to its pleasant odor profile. It is often used as an intermediate in the synthesis of various aroma compounds. For example, it can be oxidized to produce pinane hydroperoxide, which can then be transformed into linalool, a widely used floral scent in perfumes . The versatility of this compound allows it to be incorporated into complex fragrance formulations, enhancing olfactory characteristics.

Case Studies in Fragrance Development
In fragrance development, this compound has been utilized to create novel scent profiles that mimic natural aromas. Studies have shown that manipulating the chemical structure of this compound through hydroxylation leads to compounds with enhanced olfactory properties, making it a valuable building block in perfumery .

Analytical Applications

Chiral Separations
The enantiomeric purity of this compound is critical in various applications, particularly in pharmaceuticals and biochemistry. Advanced chromatographic techniques have been developed for the chiral separation of this compound enantiomers, which is essential for assessing their biological activity and efficacy . These methods enable researchers to obtain pure enantiomers for further study or application.

Industrial Applications

Intermediate in Chemical Synthesis
this compound serves as an important intermediate in the synthesis of other chemical compounds, including citronellene and other terpenes used in flavoring and fragrances. Its ability to undergo pyrolysis makes it a valuable precursor for generating various derivatives that are commercially significant .

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its high selectivity and conversion rates in hydrogenation reactions, making it a preferred intermediate in industrial applications. Its ability to undergo a wide range of chemical reactions also adds to its versatility and importance in scientific research .

Biological Activity

Introduction

cis-Pinane, a bicyclic monoterpene, is derived from α-pinene through hydrogenation processes. Its structure and properties make it a subject of interest in various fields, including pharmaceuticals, cosmetics, and food sciences. This article delves into the biological activities of this compound, highlighting its therapeutic potentials, mechanisms of action, and relevant case studies.

This compound is characterized by its unique bicyclic structure, which contributes to its biological activity. It is primarily obtained through the selective hydrogenation of α-pinene using various catalysts, which can influence its yield and purity .

PropertyValue
Molecular FormulaC10H16
Molecular Weight140.24 g/mol
Boiling Point156 °C
Density0.845 g/cm³

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. A study demonstrated its effectiveness against various bacterial strains, suggesting its potential use as a natural preservative in food products and cosmetics .

Antioxidant Activity

This compound has been shown to possess antioxidant properties, which can protect cells from oxidative stress. This activity is crucial for preventing cellular damage associated with aging and various diseases . The mechanism involves the scavenging of free radicals and modulation of oxidative stress pathways.

Anti-inflammatory Effects

The compound has been linked to anti-inflammatory effects through the inhibition of pro-inflammatory cytokines. Studies have shown that this compound can downregulate the expression of inflammatory markers such as IL-6 and TNF-α in macrophages . This suggests its potential application in treating inflammatory diseases.

Neuroprotective Effects

Recent findings suggest that this compound may exert neuroprotective effects, potentially benefiting conditions such as anxiety and neurodegenerative disorders. It appears to modulate neurotransmitter systems, enhancing GABAergic transmission without significantly altering sleep architecture .

Table 2: Summary of Biological Activities

ActivityMechanism of ActionReferences
AntimicrobialInhibition of bacterial growth
AntioxidantScavenging free radicals
Anti-inflammatoryInhibition of IL-6 and TNF-α
NeuroprotectiveModulation of GABAergic transmission

Case Study 1: Antimicrobial Efficacy

A study assessed the antimicrobial efficacy of this compound against Staphylococcus aureus and Escherichia coli. The results indicated a significant reduction in bacterial growth at concentrations as low as 0.5% v/v, demonstrating its potential as a natural preservative .

Case Study 2: Neuroprotective Effects

In an experimental model involving mice subjected to stress-induced anxiety, administration of this compound resulted in reduced anxiety-like behavior. The mechanism was attributed to enhanced GABA receptor activity, suggesting therapeutic potential for anxiety disorders .

Properties

IUPAC Name

(1S,2R,5S)-2,6,6-trimethylbicyclo[3.1.1]heptane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18/c1-7-4-5-8-6-9(7)10(8,2)3/h7-9H,4-6H2,1-3H3/t7-,8+,9+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XOKSLPVRUOBDEW-VGMNWLOBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC2CC1C2(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CC[C@H]2C[C@@H]1C2(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6027638, DTXSID901243129
Record name rel-(1R,2S,5R)-2,6,6-Trimethylbicyclo[3.1.1]heptane
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Record name (1S,2R,5S)-2,6,6-Trimethylbicyclo[3.1.1]heptane
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Molecular Weight

138.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Liquid
Record name Bicyclo[3.1.1]heptane, 2,6,6-trimethyl-, (1R,2S,5R)-rel-
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CAS No.

6876-13-7, 4755-33-3, 33626-25-4
Record name cis-Pinane
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Record name (1S,2R,5S)-2,6,6-Trimethylbicyclo[3.1.1]heptane
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name (1S)-(-)-cis-Pinane
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Record name cis-Pinane
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Record name Bicyclo[3.1.1]heptane, 2,6,6-trimethyl-, (1R,2S,5R)-rel-
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Record name rel-(1R,2S,5R)-2,6,6-Trimethylbicyclo[3.1.1]heptane
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Record name (1S,2R,5S)-2,6,6-Trimethylbicyclo[3.1.1]heptane
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Record name (1α,2β,5α)-2,6,6-trimethylbicyclo[3.1.1]heptane
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Record name PINANE, CIS-
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Record name PINANE, CIS-(-)-
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Synthesis routes and methods

Procedure details

Hypochlorite treatment of the α-pinene raised the chloride level to about 100 ppm (as elemental chloride) based on pinene feed. Hydrogenation of this pinene was fast and yielded a good ratio (96.8/3.2). Reuse of the catalyst heel went quickly with a slightly reduced ratio, when used at either the 3% level or 1% level. Repoisoning (1/2% sodium hypochlorite-treated α-pinene) was achieved by mixing hypochlorite-treated feed with fresh α-pinene and yielded pinane with a 97.5/2.5 cis-:trans- ratio. A ratio of 98.1/1.9 was achieved in 30 hours' reaction at a lower temperature of about 30° C. using hypochlorite-treated feed.
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Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
cis-Pinane
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Reactant of Route 5
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Reactant of Route 6
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